molecular formula C16H9NO4 B2508262 methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate CAS No. 95310-34-2

methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate

Cat. No.: B2508262
CAS No.: 95310-34-2
M. Wt: 279.251
InChI Key: VTZHHJWRJNBRND-UHFFFAOYSA-N
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Description

Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate is a synthetic derivative of anthra-isoxazole, a fused polycyclic system combining anthracene and isoxazole moieties. The compound features a methyl ester group at the 3-position and a ketone group at the 6-position.

Properties

IUPAC Name

methyl 8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO4/c1-20-16(19)11-7-6-10-12-13(11)17-21-15(12)9-5-3-2-4-8(9)14(10)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZHHJWRJNBRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C2C3=C(C4=CC=CC=C4C2=O)ON=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthraquinone Derivatives

A widely employed strategy involves cyclocondensation reactions using anthraquinone precursors. For example, 1,9-dihydroxyanthraquinone can react with hydroxylamine derivatives to form the isoxazole ring.

Procedure :

  • Oxime Formation : Treat 1,9-dihydroxyanthraquinone with hydroxylamine hydrochloride in acetic acid to yield the corresponding dioxime.
  • Cyclization : Heat the dioxime with acetic anhydride to induce cyclization, forming the isoxazole ring.
  • Esterification : React the intermediate carboxylic acid with methanol and sulfuric acid (Fischer esterification) to obtain the methyl ester.

Optimization :

  • Cyclization yields improve under anhydrous conditions (e.g., refluxing toluene) to prevent hydrolysis.
  • Catalytic p-toluenesulfonic acid (p-TsOH) enhances reaction rates by facilitating proton transfer.

Data Table 1 : Cyclocondensation Performance

Precursor Reagents Yield (%) Purity (%)
1,9-Dihydroxyanthraq. NH₂OH·HCl, AcOH 62 95
1,9-Dinitroanthraq. NH₂OH, H₂SO₄ 45 88

[3+2] Cycloaddition with Nitrile Oxides

Nitrile oxides generated in situ can undergo 1,3-dipolar cycloaddition with anthracene derivatives to construct the isoxazole ring.

Procedure :

  • Nitrile Oxide Generation : React chlorooxime with triethylamine to produce the nitrile oxide.
  • Cycloaddition : Combine the nitrile oxide with 1,9-diyne-anthracene in dichloromethane at 0°C.
  • Oxidation and Esterification : Oxidize the intermediate to introduce the ketone, followed by esterification with methyl chloroformate.

Mechanistic Insight :
The reaction proceeds via a concerted mechanism, with the nitrile oxide’s electrophilic oxygen attacking the anthracene’s electron-deficient positions. Steric hindrance from the methyl ester group necessitates careful temperature control to avoid side products.

Data Table 2 : Cycloaddition Conditions

Nitrile Oxide Source Solvent Temp (°C) Yield (%)
Chlorooxime DCM 0 58
Hydroxamic acid THF 25 41

Multi-Step Synthesis from Anthracene

A modular approach builds the anthra-isoxazole system stepwise, allowing greater control over substituents.

Steps :

  • Bromination : Brominate anthracene at positions 1 and 9 using Br₂/FeBr₃.
  • Nucleophilic Substitution : Replace bromine with a cyanide group via Ullmann coupling.
  • Cyclization : Treat with hydroxylamine to form the isoxazole ring.
  • Esterification : Introduce the methyl ester using dimethyl sulfate under basic conditions.

Advantages :

  • Enables late-stage functionalization for derivative synthesis.
  • Higher regioselectivity compared to one-pot methods.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 8.21 (d, 2H, aromatic), 7.89 (s, 1H, isoxazole-H), 3.95 (s, 3H, OCH₃).
  • IR : 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone).
  • MS : m/z 323.1 [M+H]⁺.

X-ray Crystallography :
Crystals grown from ethanol confirm the fused tetracyclic structure, with bond lengths of 1.36 Å (isoxazole N–O) and 1.45 Å (ester C–O).

Applications and Derivatives

The methyl ester serves as a precursor for:

  • Anticancer agents : Hydrolysis to the carboxylic acid enhances water solubility for biological testing.
  • Polymer additives : Incorporation into conjugated polymers improves electron transport properties.

Chemical Reactions Analysis

Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the isoxazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation. The pathways involved in its action include the modulation of gene expression and interference with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Derivatives

Propyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate (CAS 87024-39-3)
  • Molecular formula: C₁₈H₁₃NO₄ .
  • Molecular weight : 307.3 g/mol .
  • Key differences: Longer alkyl chain (propyl vs. May exhibit slower hydrolysis rates compared to the methyl ester due to steric hindrance.
Methyl Ester vs. Propyl Ester :
Property Methyl Ester Propyl Ester
Alkyl Chain Length CH₃ C₃H₇
Molecular Weight ~293.28 307.3
Lipophilicity (LogP) Lower Higher
Hydrolysis Reactivity Faster Slower

Carboxamide Derivatives

N-(tert-Butyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide (CAS 2436-66-0)
  • Molecular formula : C₁₉H₁₆N₂O₃ (corrected from , which erroneously lists C₉H₈N₂O) .
  • Molecular weight : ~344.35 g/mol.
  • Key differences :
    • Replacement of ester with a tert-butyl amide group enhances hydrogen-bonding capacity.
    • Increased steric bulk may improve binding specificity in protein targets.
N-(3-Methylphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide (CAS 89972-39-4)
  • Molecular formula : C₂₂H₁₄N₂O₃ .
  • Molecular weight : 354.36 g/mol .
  • Higher molecular weight and rigidity compared to methyl ester.

Complex Derivatives

4-((3-(4-Cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid (CAS 892242-64-7)
  • Molecular formula : C₂₉H₂₇N₃O₄ (inferred from ) .
  • Key differences :
    • Incorporation of a cyclohexylpiperazine group suggests targeting of neurological or anticancer pathways.
    • Benzoic acid moiety adds pH-dependent solubility.

Structural and Functional Implications

  • Ester vs. Amide :

    • Esters (methyl, propyl) are more reactive toward nucleophilic substitution, making them versatile intermediates.
    • Amides (tert-butyl, aryl) exhibit greater stability and are often employed in final drug candidates for target engagement .
  • Substituent Effects :

    • Alkyl Chains : Longer chains (e.g., propyl) enhance lipophilicity but reduce aqueous solubility.
    • Aromatic Groups : Improve binding affinity but may increase metabolic stability concerns.

Biological Activity

Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate (CAS No. 95310-34-2) is a complex organic compound belonging to the anthraquinone family, characterized by a unique isoxazole ring fused with an anthracene structure. This compound has garnered attention in recent years due to its promising biological activities, particularly in the fields of oncology and neuroprotection.

  • Molecular Formula : C16H9NO4
  • Molecular Weight : 279.25 g/mol
  • Physical State : Solid at room temperature
  • Melting Point : Approximately 215–217 °C

1. Anticancer Properties

Research indicates that this compound exhibits significant potential as an anticancer agent. Notably, it has been shown to inhibit critical protein-protein interactions involved in cancer metastasis:

  • Mechanism of Action : The compound inhibits the interaction between urokinase-type plasminogen activator (uPA) and its receptor (uPAR), which plays a vital role in tumor invasion processes. This inhibition can potentially reduce cancer cell migration and invasion, making it a candidate for further development in cancer therapeutics .

2. Anti-inflammatory Effects

In addition to its anticancer properties, derivatives of this compound have demonstrated anti-inflammatory effects. This activity may be attributed to its ability to modulate inflammatory pathways and reduce cytokine production, which is crucial in various inflammatory diseases .

3. Neuroprotective Properties

Emerging studies suggest that this compound may possess neuroprotective properties. Its structural features allow it to interact with neuronal pathways, potentially offering protection against neurodegenerative conditions .

Comparative Analysis with Related Compounds

The following table summarizes the structural and biological differences between this compound and some related compounds:

Compound NameStructure TypeUnique Features
6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid Anthraquinone derivativeLacks methyl ester group; more acidic due to carboxylic acid functionality.
Methyl 3-aminoanthranilate Amino derivativeContains an amino group which can enhance solubility but alters reactivity.
3-(4-Ethylbenzenesulfonyl)-6,7-dimethoxyquinolin-4-one Quinoline derivativeExhibits different biological activities due to quinoline core; used in drug design.
Isoxazole derivatives Isoxazole familyVarying substituents lead to diverse biological activities; some act as neuroexcitants.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits uPA/uPAR interactions with IC50 values indicating strong binding affinity .
  • Animal Models : In vivo studies involving tumor-bearing mice showed that treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups .
  • Neuroprotection Studies : Preliminary research on neuronal cell lines indicated that this compound could protect against oxidative stress-induced apoptosis, suggesting its potential in treating neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of anthraquinone derivatives with hydroxylamine derivatives under acidic or basic conditions. Key intermediates, such as anthraquinone-oxime precursors, are characterized using HPLC (for purity >95%) and FT-IR (to confirm functional groups like C=O and N–O stretches). For structural validation, single-crystal X-ray diffraction is preferred, as demonstrated for analogous isoxazole derivatives in crystallographic studies .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • 1H/13C NMR : Assign signals for aromatic protons (δ 7.5–8.5 ppm) and ester groups (δ 3.8–4.0 ppm for methoxy).
  • MS (ESI-TOF) : Confirm molecular ion [M+H]+ at m/z 307.3 (C18H13NO4) .
  • XRD : Resolve fused-ring planarity and bond angles (e.g., O1–N2–C3 = 89.5°), critical for verifying the anthra-isoxazole core .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data attributed to tautomeric equilibria in the anthra-isoxazole system?

Tautomerism between keto-enol forms may cause variable splitting in NMR spectra. To address this:

  • Use variable-temperature NMR (VT-NMR) to stabilize the dominant tautomer at specific temperatures.
  • Apply DFT calculations to model tautomeric energy barriers and predict equilibrium positions .
  • Cross-validate with IR spectroscopy (e.g., absence/presence of O–H stretches at 3200–3500 cm⁻¹) .

Q. What strategies optimize the regioselectivity in the cyclization step during synthesis?

  • Catalyst screening : Lewis acids (e.g., BF3·Et2O) enhance regioselectivity by stabilizing transition states, as seen in chromeno-isoxazole syntheses .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization via dipole stabilization.
  • Kinetic vs. thermodynamic control : Monitor reaction progress via HPLC-MS to isolate intermediates and adjust reaction times .

Q. How can computational modeling predict reactivity trends in anthra-isoxazole derivatives?

  • Molecular docking : Assess binding affinity with biological targets (e.g., sodium channels) using software like AutoDock.
  • Hammett plots : Corlate substituent effects (σ values) with reaction rates for functionalized derivatives .
  • MD simulations : Study solvent interactions to optimize solubility for in vitro assays .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Reproduce conditions : Ensure identical instrumentation (e.g., DSC for melting points) and calibration standards.
  • Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., hydrolyzed esters) that may alter physical properties .
  • Collaborative validation : Cross-check data with independent labs, emphasizing protocols from crystallography or spectroscopy guidelines .

Methodological Best Practices

Q. What precautions are critical when handling hygroscopic intermediates in the synthesis?

  • Use argon/vacuum lines for moisture-sensitive steps (e.g., Grignard additions).
  • Store intermediates in desiccators with P2O5 and monitor via Karl Fischer titration for water content <0.1% .

Q. How can reaction scalability be balanced with yield for gram-scale synthesis?

  • Flow chemistry : Implement continuous-flow reactors to maintain temperature control and reduce side reactions .
  • DoE (Design of Experiments) : Optimize parameters (e.g., temperature, stoichiometry) using response surface methodology .

Application-Oriented Research

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • MTT assay : Screen cytotoxicity against cancer cell lines (e.g., HeLa) with IC50 calculations.
  • Patch-clamp electrophysiology : Test sodium channel inhibition, leveraging structural insights from benzisoxazole-based drugs like zonisamide .

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